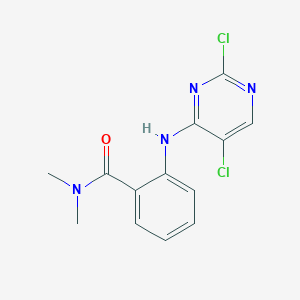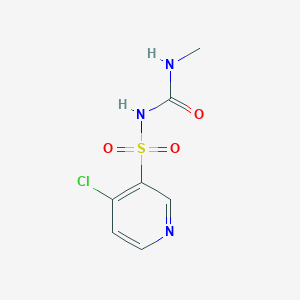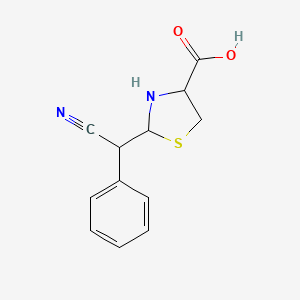
4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- typically involves the reaction of 1,2-aminothiols with aldehydes. This reaction can be carried out under physiological conditions without the need for a catalyst, making it an efficient and biocompatible method . The reaction conditions can be optimized by tuning the electronic characteristics of the hydrazide moiety to improve the reaction kinetics .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)-. These products can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological processes.
Mechanism of Action
The mechanism of action of 4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, leading to changes in cellular processes. The specific molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- include other thiazolidine derivatives, such as:
- 2-Thiazolidinone
- 4-Thiazolidinone
- 2,4-Thiazolidinedione
Uniqueness
What sets 4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- apart from these similar compounds is its unique structure, which includes a cyanophenylmethyl group. This structural feature can impart different chemical and physical properties, making it suitable for specific applications that other thiazolidine derivatives may not be able to fulfill .
Properties
CAS No. |
91392-86-8 |
|---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
2-[cyano(phenyl)methyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2S/c13-6-9(8-4-2-1-3-5-8)11-14-10(7-17-11)12(15)16/h1-5,9-11,14H,7H2,(H,15,16) |
InChI Key |
QTKKXJDUWHUMDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(S1)C(C#N)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


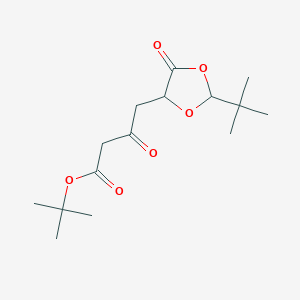
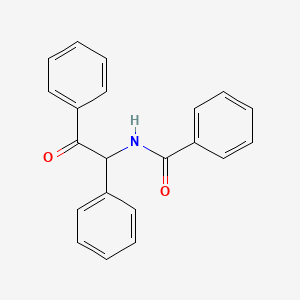
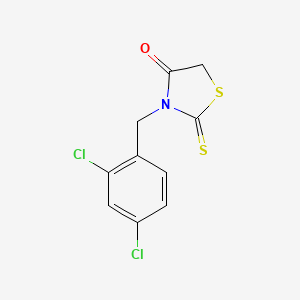
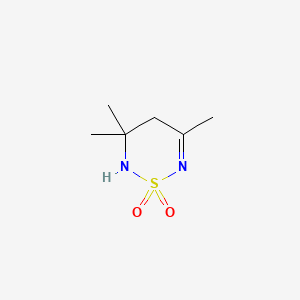
![4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B13999805.png)
![1H-Naphth[2,3-d]imidazolium, 4,9-dihydro-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazinylmethyl)-](/img/structure/B13999816.png)
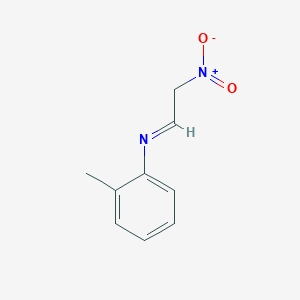
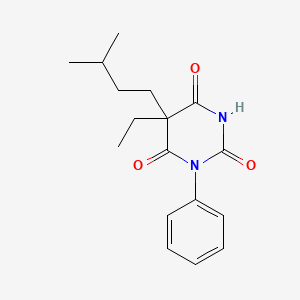


![[(5-Chloro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane](/img/structure/B13999845.png)
![N-cyclohexyl-2,7-di(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13999854.png)
